1-(6-Bromo-4-methoxypyridin-3-yl)ethanone
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Overview
Description
1-(6-Bromo-4-methoxypyridin-3-yl)ethanone is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 1-(6-Bromo-4-methoxypyridin-3-yl)ethanone typically involves the bromination of 4-methoxypyridine followed by acetylation. One common method involves the reaction of 4-methoxypyridine with bromine in the presence of a suitable solvent to introduce the bromine atom at the 6-position.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(6-Bromo-4-methoxypyridin-3-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(6-Bromo-4-methoxypyridin-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-4-methoxypyridin-3-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromine and methoxy groups can influence the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
1-(6-Bromo-4-methoxypyridin-3-yl)ethanone can be compared with other similar compounds such as:
1-(6-Bromo-2-methoxypyridin-3-yl)ethanone: Similar structure but with the methoxy group at the 2-position.
5-Acetyl-2-bromopyridine: Another brominated pyridine derivative with the acetyl group at the 5-position.
1-(6-Methoxypyridin-3-yl)ethanone: Lacks the bromine atom, making it less reactive in certain substitution reactions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
Properties
Molecular Formula |
C8H8BrNO2 |
---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
1-(6-bromo-4-methoxypyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H8BrNO2/c1-5(11)6-4-10-8(9)3-7(6)12-2/h3-4H,1-2H3 |
InChI Key |
TVBADHZPWMGQBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1OC)Br |
Origin of Product |
United States |
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